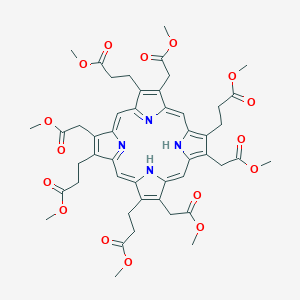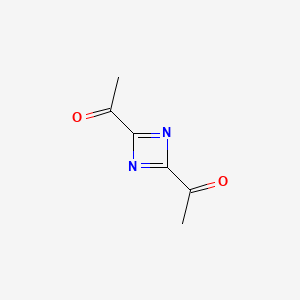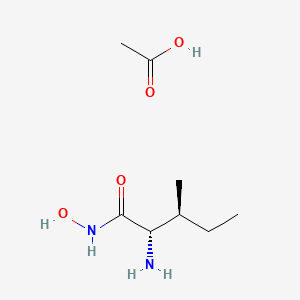
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride is an organic compound belonging to the class of thiadiazoles Thiadiazoles are five-membered aromatic heterocycles containing one sulfur atom and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride typically involves the reaction of hydrazonoyl halides with appropriate reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often include refluxing the mixture for several hours and then isolating the product through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Cyclization Reactions: It can participate in cyclization reactions to form other heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and various nucleophiles. Reaction conditions often involve refluxing in solvents like ethanol or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with hydrazonoyl halides can yield various 1,3,4-thiadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology: The compound has shown potential antimicrobial activity against various microorganisms.
Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by chelating metal ions at the active site . This interaction can disrupt the normal function of the enzyme, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid: This compound is structurally similar but contains a carboxylic acid group instead of a carbonyl chloride group.
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Uniqueness
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and biological activity
Eigenschaften
CAS-Nummer |
36624-57-4 |
|---|---|
Molekularformel |
C3HClN2O2S |
Molekulargewicht |
164.57 g/mol |
IUPAC-Name |
4-oxo-1,2,5-thiadiazole-3-carbonyl chloride |
InChI |
InChI=1S/C3HClN2O2S/c4-2(7)1-3(8)6-9-5-1/h(H,6,8) |
InChI-Schlüssel |
XJDRNTUHTAEDJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NSNC1=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B13833589.png)










![ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B13833648.png)

